3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound with the molecular formula C15H21NO6S and a molecular weight of 343.4 g/mol . It is a derivative of oxathiazolidine, a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide involves several steps. One common method includes the reaction of 4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur and nitrogen atoms.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to form covalent bonds with specific amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:
4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine: Lacks the Boc protecting group, making it less stable under certain conditions.
3-Boc-4-[(benzylthio)methyl]-1,2,3-oxathiazolidine 2,2-dioxide: Contains a sulfur atom in place of the oxygen atom in the benzyloxy group, leading to different reactivity and biological activity.
3-Boc-4-[4-(benzyloxy)benzyl]-1,2,3-oxathiazolidine 2,2-dioxide: Has an additional benzyl group, which can affect its solubility and interaction with molecular targets.
Properties
Molecular Formula |
C15H21NO6S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
tert-butyl 2,2-dioxo-4-(phenylmethoxymethyl)oxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)22-14(17)16-13(11-21-23(16,18)19)10-20-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
SBDHXVMICOENAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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